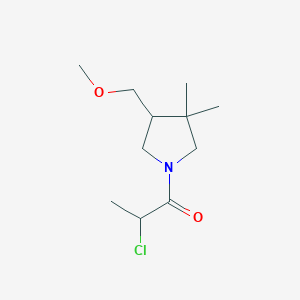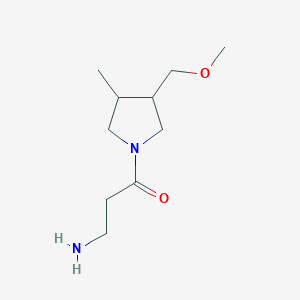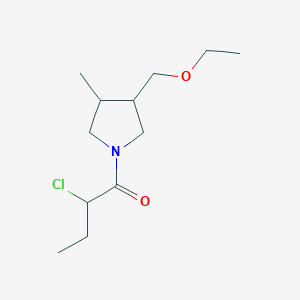
2-Chlor-1-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-on
Übersicht
Beschreibung
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H20ClNO2 and its molecular weight is 233.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 2-Chlor-1-(4-(Methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-on
Die Verbindung this compound ist ein komplexes Molekül, das in der wissenschaftlichen Forschung vielfältige Anwendungsmöglichkeiten haben kann. Nachfolgend finden Sie eine detaillierte Analyse der potenziellen Anwendungen in verschiedenen Bereichen, wobei jeder Bereich seinen eigenen Abschnitt erhält.
Synthese von bioaktiven Molekülen: Diese Verbindung könnte als Vorläufer bei der Synthese von bioaktiven Molekülen dienen. Ihre Struktur deutet darauf hin, dass sie an der Bildung von Verbindungen mit potenziellen biologischen Aktivitäten beteiligt sein könnte, wie z. B. Anti-Tumor- und entzündungshemmenden Wirkstoffen .
Entwicklung von Antidepressiva: Die molekulare Struktur dieser Verbindung deutet darauf hin, dass sie bei der Synthese von Antidepressiva hilfreich sein könnte. Das Vorhandensein eines Pyrrolidinrings, der oft in therapeutischen Mitteln vorkommt, deutet auf seine potenzielle Anwendung in der medizinischen Chemie hin .
Fortgeschrittene Polymerforschung: Aufgrund des Vorhandenseins einer Chlor- und einer Ketongruppe könnte diese Verbindung in der Polymerforschung eingesetzt werden. Sie könnte als Vernetzungsmittel wirken, um die Eigenschaften bestimmter Polymere zu verbessern, wie z. B. die Erhöhung der thermischen Stabilität oder der Flammbeständigkeit .
Synthese von Pflanzenschutzmitteln: Die Struktur der Verbindung lässt die Möglichkeit zu, dass sie bei der Synthese von Pflanzenschutzmitteln verwendet wird. Dies könnten Pestizide oder Herbizide sein, bei denen die Reaktivität der Verbindung aufgrund der Chlor- und Ketongruppen von Vorteil sein könnte .
Komponenten leitfähiger Polymere: Die Methoxymethyl- und Dimethylpyrrolidin-Gruppen lassen vermuten, dass diese Verbindung eine Komponente bei der Synthese leitfähiger Polymere sein könnte. Diese Polymere werden in verschiedenen elektronischen Anwendungen eingesetzt, z. B. bei der Herstellung von organischen Leuchtdioden (OLEDs) .
Flammschutzmittel: Die Verbindung könnte hinsichtlich ihres Einsatzes als Flammschutzmittel untersucht werden. Ihre chemische Struktur könnte zur Entwicklung neuer Materialien beitragen, die weniger entflammbar sind und eine höhere Temperaturbeständigkeit aufweisen .
UV-Absorber: Aufgrund ihrer potenziellen Stabilität unter UV-Licht könnte diese Verbindung bei der Entwicklung von UV-Absorbern eingesetzt werden. Diese Absorber können Materialien vor Degradation durch UV-Strahlung schützen .
Antioxidative Eigenschaften: Schließlich könnte die Verbindung auf ihre antioxidativen Eigenschaften hin untersucht werden. Antioxidantien sind in verschiedenen Branchen, darunter Lebensmittel und Pharmazeutika, von entscheidender Bedeutung, um Oxidation zu verhindern und die Haltbarkeit zu verlängern .
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-8(12)10(14)13-5-9(6-15-4)11(2,3)7-13/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVFPPGWIRAGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)(C)C)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479976.png)
![3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479977.png)
![1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479978.png)
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1479979.png)
![1,6-dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479981.png)
![methyl 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1479983.png)








